

## Avelumab: An In-depth Analysis of Long-Term Survival Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



# A Technical Guide for Researchers and Drug Development Professionals

Avelumab, a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, has emerged as a significant immunotherapeutic agent in the treatment of various malignancies. Its mechanism of action, centered on the blockade of the PD-1/PD-L1 immune checkpoint pathway, restores and enhances anti-tumor T-cell activity. This technical guide provides a comprehensive overview of the long-term survival data from pivotal clinical trials, details of the experimental protocols, and a visualization of the underlying biological and clinical frameworks.

## **Quantitative Survival Data**

The long-term efficacy of avelumab, both as a monotherapy and in combination regimens, has been evaluated across multiple cancer types. The following tables summarize the key survival and response data from major clinical trials.

## Table 1: Advanced Urothelial Carcinoma (JAVELIN Bladder 100)

First-line Maintenance Setting



| Endpoint                                | Avelumab + Best Supportive Care (BSC) | BSC Alone                             | Hazard<br>Ratio (95%<br>CI) | P-value | Citation |
|-----------------------------------------|---------------------------------------|---------------------------------------|-----------------------------|---------|----------|
| Median<br>Overall<br>Survival (OS)      | 26.1 months<br>(20.8-32.4)            | 15.5 months<br>(12.8-18.7)            | 0.70 (0.56-<br>0.89)        | 0.0036  | [1][2]   |
| 2-Year OS<br>Rate                       | Not Reported                          | Not Reported                          | -                           | -       |          |
| Median Progression- Free Survival (PFS) | 5.5 months<br>(4.2-7.2)               | 2.1 months<br>(1.9-3.0)               | 0.54 (0.46-<br>0.64)        | < .0001 | [2]      |
| 2-Year PFS<br>Rate                      | 23.4% (18.9-<br>28.3)                 | 7.1% (4.5-<br>10.4)                   | -                           | -       | [2]      |
| Objective<br>Response<br>Rate (ORR)     | Higher with avelumab                  | Lower with<br>BSC alone               | -                           | -       | [2]      |
| Median Duration of Response             | 28.4 months<br>(15.9-42.3)            | 26.9 months<br>(4.4-not<br>estimable) | -                           | -       | [2]      |

Data from patients with locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.[2][3][4]

## Table 2: Advanced Renal Cell Carcinoma (JAVELIN Renal 101)

First-line Treatment (in combination with Axitinib)



| Populatio<br>n              | Endpoint             | Avelumab<br>+ Axitinib        | Sunitinib                     | Hazard<br>Ratio<br>(95% CI) | P-value | Citation |
|-----------------------------|----------------------|-------------------------------|-------------------------------|-----------------------------|---------|----------|
| Overall                     | Median OS            | 44.8<br>months<br>(39.7-51.1) | 38.9<br>months<br>(31.4-45.2) | 0.88<br>(0.749-<br>1.039)   | 0.0669  | [5][6]   |
| 5-Year<br>PFS Rate          | 12.0%<br>(8.9-15.6)  | 4.4% (2.5-<br>7.3)            | -                             | -                           | [5]     |          |
| ORR                         | 59.7%<br>(55.0-64.3) | 32.0%<br>(27.7-36.5)          | -                             | -                           | [5]     | _        |
| Median Duration of Response | 19.4<br>months       | 14.5<br>months                | -                             | -                           | [6]     |          |
| PD-L1+                      | Median OS            | 43.2<br>months<br>(36.5-51.7) | 36.2<br>months<br>(29.8-44.2) | 0.86<br>(0.701-<br>1.057)   | 0.0755  | [5][6]   |
| Median<br>PFS               | 13.8<br>months       | 7.2 months                    | 0.61 (0.47-<br>0.79)          | <0.001                      | [6]     |          |

Final analysis from the JAVELIN Renal 101 trial with a minimum follow-up of 68 months.[5] OS analyses did not reach statistical significance.[5][7]

# **Table 3: Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)**

Previously Treated Patients (Part A)

| Endpoint       | Value       | 95% CI   | Citation |
|----------------|-------------|----------|----------|
| Median OS      | 12.6 months | 7.5-17.1 | [8][9]   |
| 5-Year OS Rate | 26%         | 17-36    | [8]      |
| ORR            | 33.0%       | -        | [8]      |



#### First-line Treatment (Part B)

| Endpoint                             | Value       | 95% CI             | Citation |
|--------------------------------------|-------------|--------------------|----------|
| Durable Response<br>Rate (≥6 months) | 30.2%       | 22.0-39.4          | [10]     |
| ORR                                  | 39.7%       | 30.7-49.2          | [10]     |
| Median PFS                           | 4.1 months  | 1.4-6.1            | [10]     |
| Median OS                            | 20.3 months | 12.4-not estimable | [10]     |

Long-term follow-up data after more than 5 years for previously treated patients.[8]

### Table 4: Advanced Non-Small Cell Lung Cancer (NSCLC)

| Trial                                   | Populatio<br>n                         | Endpoint                            | Avelumab       | Docetaxel      | Hazard<br>Ratio<br>(95% CI) | Citation |
|-----------------------------------------|----------------------------------------|-------------------------------------|----------------|----------------|-----------------------------|----------|
| JAVELIN<br>Lung 200                     | Platinum-<br>pretreated,<br>PD-L1+     | Median OS                           | 11.4<br>months | 10.3<br>months | 0.90                        | [11][12] |
| JAVELIN<br>Solid<br>Tumor<br>(Phase Ib) | Advanced NSCLC (≥2 years of treatment) | Best<br>Response<br>Rate<br>(CR+PR) | 64.9%          | -              | -                           | [13][14] |
| 12-month OS Rate (First-line)           | 56.6%                                  | -                                   | -              | [15]           |                             |          |

The JAVELIN Lung 200 trial did not meet its primary endpoint of significantly improving overall survival compared with docetaxel in the PD-L1-positive population.[11][12]

## **Experimental Protocols**



The robust clinical data for avelumab are underpinned by meticulously designed clinical trials. Below are the methodologies for the key studies cited.

### **JAVELIN Bladder 100**

- Study Design: A Phase 3, multicenter, multinational, randomized, open-label, parallel-arm study.[2][16]
- Patient Population: Patients with unresectable locally advanced or metastatic urothelial carcinoma whose disease had not progressed after 4-6 cycles of first-line platinumcontaining chemotherapy (gemcitabine plus either cisplatin or carboplatin).[2][4]
- Randomization: Patients were randomized 1:1 to receive either avelumab plus best supportive care (BSC) or BSC alone.[2][16]
- Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks.[3]
- Primary Endpoints: Overall survival in all randomized patients and in patients with PD-L1positive tumors.[3]

#### **JAVELIN Renal 101**

- Study Design: A Phase 3, multinational, randomized, open-label, parallel-arm study.[17]
- Patient Population: Patients with previously untreated advanced renal cell carcinoma,
   regardless of their prognostic risk score.[5][6]
- Randomization: Patients were randomized 1:1 to receive either avelumab in combination with axitinib or sunitinib monotherapy.[6][18]
- Treatment Regimen:
  - Avelumab: 10 mg/kg intravenously every 2 weeks.[6]
  - Axitinib: 5 mg orally twice daily.[6]
  - Sunitinib: 50 mg orally once daily for 4 weeks, followed by 2 weeks off.



 Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1positive tumors.[5][6]

### **JAVELIN Merkel 200**

- Study Design: A Phase 2, single-arm, open-label, multicenter, international trial.[8][19][20]
- Patient Population:
  - Part A: Patients with metastatic Merkel cell carcinoma whose disease had progressed after one or more prior lines of chemotherapy.[8]
  - Part B: Patients with treatment-naive metastatic Merkel cell carcinoma.[10]
- Treatment Regimen: Avelumab was administered at a dose of 10 mg/kg as an intravenous infusion every 2 weeks until confirmed disease progression, unacceptable toxicity, or withdrawal.[8][10][19]
- Primary Endpoint:
  - Part A: Confirmed objective response rate.[20]
  - Part B: Durable response (objective response lasting ≥6 months).[10]

# Visualizations Signaling Pathway





Click to download full resolution via product page



Caption: Avelumab blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell inhibition.

### **Experimental Workflow**



Click to download full resolution via product page

Caption: Workflow of the JAVELIN Bladder 100 clinical trial.



## **Logical Relationships**



Click to download full resolution via product page



Caption: Logical flow from avelumab's mechanism of action to clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Avelumab first-line maintenance for advanced urothelial carcinoma: long-term outcomes from the JAVELIN Bladder 100 trial in older patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Avelumab First-line Maintenance Therapy for Advanced Urothelial Carcinoma:
   Comprehensive Clinical Subgroup Analyses from the JAVELIN Bladder 100 Phase 3 Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avelumab + axitinib versus sunitinib as first-line treatment for patients with advanced renal cell carcinoma: final analysis of the phase III JAVELIN Renal 101 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. Avelumab in patients with previously treated metastatic Merkel cell carcinoma (JAVELIN Merkel 200): updated overall survival data after >5 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. No Survival Benefit With Avelumab vs Docetaxel in Platinum-Treated, Advanced, PD-L1— Positive NSCLC - The ASCO Post [ascopost.com]
- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 13. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. jitc.bmj.com [jitc.bmj.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. urotoday.com [urotoday.com]
- 19. ascopubs.org [ascopubs.org]
- 20. Avelumab in patients with chemotherapy-refractory metastatic Merkel cell carcinoma: a multicentre, single-group, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Avelumab: An In-depth Analysis of Long-Term Survival Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606901#avelumab-long-term-survival-rates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com